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Compound of Interest

Compound Name: Spisulosine

Cat. No.: B1684007

Introduction

Spisulosine, also known as ES-285, is a bioactive lipid molecule originally isolated from the
marine clam Spisula polynyma. It is a structural analog of sphingosine, a fundamental
component of sphingolipids that play crucial roles in cellular signaling.[1][2] As an
antineoplastic agent, Spisulosine has garnered significant interest in the scientific community
for its potent antiproliferative activity across a broad spectrum of cancer cell lines.[3] Its
mechanism of action is closely tied to the modulation of the sphingolipid metabolic pathway,
making it a valuable tool for cancer research and a potential candidate for drug development.
This guide provides a detailed examination of its chemical structure, stereochemistry,
physicochemical properties, biological activity, and the experimental protocols used for its
synthesis and evaluation.

Chemical Structure and Stereochemistry

The precise chemical identity and three-dimensional arrangement of atoms in Spisulosine are
critical to its biological function.

Structural Elucidation

Spisulosine is an 18-carbon amino alcohol. Its systematic IUPAC name is (2S,3R)-2-
aminooctadecan-3-ol. The molecular formula is C1sH39NO.[1][2] The structure features a long
aliphatic chain with two adjacent stereocenters at the C2 and C3 positions, bearing an amine
and a hydroxyl group, respectively. The absolute configuration of these chiral centers is crucial
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for its biological activity and has been confirmed as 2S, 3R.[1] This specific erythro
configuration is a key feature of its stereochemistry.

Octadecane Backbone

CHs C(H)(NH2) C(H)(OH) —(CHz2)14—CHs
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A simplified representation of Spisulosine’s structure.

Physicochemical Properties

The physicochemical properties of a compound are essential for understanding its behavior in
biological systems and for formulation development. The properties of Spisulosine are
summarized below.
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Property Value Source(s)
Molecular Formula C1sH39NO [1112]
Molecular Weight 285.5 g/mol [1][2]
IUPAC Name (2S,3R)-2-aminooctadecan-3- o

ol

ES-285, 1-deoxysphinganine,
Synonyms ] ] [1]
(+)-Spisulosine

CAS Number 196497-48-0 [1]
Computed XLogP3-AA 6.9 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor

C)c;untg p 2 s
Rotatable Bond Count 15 [1]

Biological Activity and Mechanism of Action
Antiproliferative Activity
Spisulosine has demonstrated significant cytotoxic effects against a variety of human cancer

cell lines. Its efficacy is most pronounced in cell lines derived from breast, colon, and prostate
cancers, as well as leukemia.

Cell Line Cancer Type Reported ICso Source(s)
MCF-7 Breast Cancer <1uM [3]
HCT-116 Colon Cancer <1lu™m [3]
Caco-2 Colon Cancer <1uM [3]
Jurkat T-cell Leukemia <1uM [3]
HelLa Cervical Cancer <1uM [3]
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Mechanism of Action

Spisulosine exerts its anticancer effects by intervening in the sphingolipid signaling pathway, a
critical network that governs cell fate decisions like proliferation and apoptosis.

« Inhibition of Sphingosine Kinase 1 (SPHK1): Spisulosine acts as an inhibitor of SPHK1.
This enzyme is responsible for phosphorylating sphingosine to form sphingosine-1-
phosphate (S1P), a pro-survival signaling molecule. By blocking SPHK1, Spisulosine
prevents the formation of S1P.

o Ceramide Accumulation: The inhibition of SPHK1 leads to the accumulation of its substrate,
sphingosine, which can be subsequently acylated to form ceramide.[4][5][6] Ceramide is a
well-established pro-apoptotic second messenger.

o PKCC{ Activation: Elevated levels of ceramide lead to the activation of atypical Protein Kinase
C zeta (PKCQ).[7]

 Induction of Apoptosis: The activation of PKC{ and other downstream effectors triggers the
apoptotic cascade, leading to programmed cell death. This process involves the activation of
key executioner caspases, such as caspase-3 and caspase-9, and the mitochondrial
pathway, evidenced by Bax translocation.[8][9][10]
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Spisulosine's proposed mechanism of action via the sphingolipid pathway.

Experimental Protocols

Total Synthesis of (+)-Spisulosine

The total synthesis of (+)-Spisulosine has been achieved, confirming its absolute
stereochemistry. A common strategy relies on stereoselective reactions to establish the crucial

erythro-configured amino alcohol motif.[3]
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Key strategic steps in the total synthesis of (+)-Spisulosine.

Methodology Outline:

o Aza-Claisen Rearrangement: The synthesis often begins with a chiral precursor. A substrate-
controlled aza-Claisen rearrangement is employed to stereoselectively install the erythro-

configured amino alcohol core.[3] This[3][3]-heterosigmatropic rearrangement is a key step in
setting the C2 and C3 stereocenters.
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» Deoxygenation: Following the rearrangement, a deoxygenation step is performed to create
the methyl side-chain characteristic of the 1-deoxysphingoid base structure.[3]

o Wittig Olefination: The long aliphatic carbon backbone is constructed using a Wittig
olefination. This reaction involves coupling a phosphonium ylide (derived from the long-chain
alkyl portion) with an appropriate aldehyde intermediate to form the final carbon skeleton.[3]

« Purification: Final purification is typically achieved using column chromatography to yield the
pure (+)-Spisulosine.

Cytotoxicity Assay (General Protocol)

The antiproliferative activity of Spisulosine is commonly determined using a colorimetric assay
such as the MTT or SRB assay.[11][12]

e Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g.,
5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5%
CO2).

o Compound Treatment: The following day, the culture medium is replaced with fresh medium
containing Spisulosine at various concentrations (typically a serial dilution from nanomolar
to micromolar ranges). A vehicle control (e.g., DMSO) is also included.

 Incubation: The plates are incubated for a specified period, usually 48 to 72 hours, to allow
the compound to exert its effect.

 Viability Assessment:

o For MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases
reduce the yellow MTT to purple formazan crystals. The crystals are then solubilized with
a solvent (e.g., DMSO or isopropanol).

o For SRB Assay: Cells are fixed with trichloroacetic acid. The plate is then stained with
Sulforhodamine B (SRB) dye, which binds to cellular proteins. Unbound dye is washed
away, and the bound dye is solubilized.
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o Data Acquisition: The absorbance of each well is measured using a microplate reader at an
appropriate wavelength (e.g., ~570 nm for MTT, ~510 nm for SRB).

» |Cso Calculation: The absorbance values are converted to percentage of cell viability relative
to the vehicle control. The half-maximal inhibitory concentration (ICso) is determined by
plotting cell viability against the logarithm of the compound concentration and fitting the data
to a sigmoidal dose-response curve.

Conclusion

Spisulosine is a marine-derived 1-deoxysphinganine with a defined (2S,3R) stereochemistry
that is essential for its potent anticancer activity. Its mechanism of action, centered on the
inhibition of SPHK1 and the subsequent induction of ceramide-mediated apoptosis, highlights
the therapeutic potential of targeting the sphingolipid pathway. The successful total synthesis of
Spisulosine has not only confirmed its structure but also provides a means for generating
analogs for further structure-activity relationship studies. This detailed understanding of its
chemistry and biology provides a solid foundation for researchers and drug development
professionals exploring its potential as a novel chemotherapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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